CAF-382

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

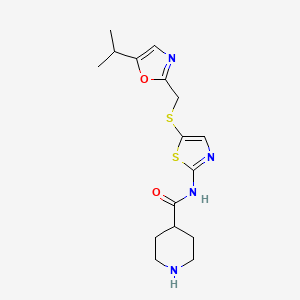

C16H22N4O2S2 |

|---|---|

Molecular Weight |

366.5 g/mol |

IUPAC Name |

N-[5-[(5-propan-2-yl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]piperidine-4-carboxamide |

InChI |

InChI=1S/C16H22N4O2S2/c1-10(2)12-7-18-13(22-12)9-23-14-8-19-16(24-14)20-15(21)11-3-5-17-6-4-11/h7-8,10-11,17H,3-6,9H2,1-2H3,(H,19,20,21) |

InChI Key |

MCLDWKVRXDHDEI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CN=C(O1)CSC2=CN=C(S2)NC(=O)C3CCNCC3 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of CAF-382: A Technical Guide to a Selective CDKL5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

CAF-382 is a potent and selective chemical probe designed to inhibit Cyclin-Dependent Kinase-Like 5 (CDKL5), a serine-threonine kinase crucial for neurodevelopment. Pathological loss-of-function mutations in the CDKL5 gene lead to CDKL5 Deficiency Disorder (CDD), a severe neurodevelopmental condition.[1] As an analog of SNS-032, this compound provides a valuable tool for dissecting the cellular functions of CDKL5 and exploring potential therapeutic strategies for CDD.[2] This document outlines the core mechanism of action of this compound, supported by quantitative data, experimental methodologies, and visual representations of its molecular interactions.

Primary Mechanism of Action: Direct Inhibition of CDKL5 Kinase Activity

The principal mechanism of this compound is the direct inhibition of the kinase activity of CDKL5. It also demonstrates inhibitory effects on a panel of other cyclin-dependent kinases (CDKs).[3] A key feature of this compound is its high selectivity for CDKL5 over the structurally similar Glycogen Synthase Kinase 3 Beta (GSK3β), a critical attribute for specifically studying CDKL5 function.[1][4]

The inhibitory action of this compound has been demonstrated to block the phosphorylation of known CDKL5 substrates, such as End-binding protein 2 (EB2).[2][5] This inhibition of substrate phosphorylation is a direct consequence of this compound binding to the kinase domain of CDKL5, preventing the transfer of a phosphate (B84403) group from ATP to the substrate.

Signaling Pathway of this compound Action

The following diagram illustrates the established signaling pathway affected by this compound.

Quantitative Profile of this compound

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro and Cellular Potency of this compound

| Target Kinase | Assay Type | IC50 Value (nM) |

| CDKL5 | Binding Assay (Luceome) | 6.7 |

| CDKL5 | Cellular Assay (NanoBRET) | 10 |

| CDK9 | Enzymatic Assay | 20 |

| CDK9 | Cellular Assay (NanoBRET) | 280 |

| CDK16 | Enzymatic Assay | 62 |

| CDK16 | Cellular Assay (NanoBRET) | 390 |

| CDK17 | Enzymatic Assay | 89 |

| CDK17 | Cellular Assay (NanoBRET) | 240 |

| CDK18 | Enzymatic Assay | 100 |

| CDK18 | Cellular Assay (NanoBRET) | 260 |

| Data sourced from the Structural Genomics Consortium.[3] |

Table 2: Cellular Activity in Neuronal Models

| Experiment | Concentration of this compound | Observed Effect |

| EB2 Phosphorylation in Rat Primary Neurons | 5 nM - 5 µM | Significant reduction in pSer222 EB2 starting at 5 nM.[2] |

| β-catenin Phosphorylation in Rat Primary Neurons | Up to 500 nM | No significant effect on GSK3β-mediated phosphorylation.[6][7] |

| EB2 Phosphorylation in Rat Hippocampal Slices | 45 nM | Significant reduction in EB2 phosphorylation.[6] |

| EB2 Phosphorylation in Rat Hippocampal Slices | 100 nM | Significant reduction in EB2 phosphorylation.[6] |

| Data extracted from Castano et al., 2023.[5][6] |

Experimental Protocols

The characterization of this compound's mechanism of action relies on specific experimental methodologies. Below are detailed protocols for key experiments.

Protocol 1: Western Blot Analysis of Protein Phosphorylation in Primary Neurons

This protocol is used to assess the inhibitory effect of this compound on the phosphorylation of CDKL5 and GSK3β substrates in a cellular context.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. SGC-CAF382-1 | Structural Genomics Consortium [thesgc.org]

- 4. CDKL5 Publication Breakdown: specific inhibitor of CDKL5 | International Foundation for CDKL5 Research [cdkl5.com]

- 5. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology | eLife [elifesciences.org]

- 6. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Discovery and Synthesis of CAF-382: A Selective CDKL5 Kinase Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of CAF-382, a potent and selective inhibitor of the serine-threonine kinase Cyclin-Dependent Kinase-Like 5 (CDKL5). Pathological mutations in the CDKL5 gene lead to CDKL5 Deficiency Disorder (CDD), a severe neurodevelopmental condition.[1] The development of specific inhibitors like this compound is crucial for advancing our understanding of CDKL5's role in normal brain function and the pathophysiology of CDD, and for the potential development of therapeutic interventions.[2]

Discovery of a Novel CDKL5 Inhibitor

This compound, also identified as SGC-CAF382-1, was discovered through the screening of a chemical library of analogs of the parent compound SNS-032.[3][4] The primary goal was to identify a highly selective and potent inhibitor of CDKL5 kinase activity.

Initial Screening and Identification

The discovery process began with the screening of a library of compounds to identify those that could effectively inhibit CDKL5. The key selection criterion was the ability of the compounds to reduce the phosphorylation of EB2, a known substrate of CDKL5, in rat primary neurons.[3][5]

From this screening, three inhibitors, this compound (B1), HW2-013 (B4), and LY-213 (B12), were identified as causing a significant reduction in phosphorylated Ser222 of EB2 (pSer222 EB2) at a concentration of 5 nM without altering the total levels of EB2.[3][5] These compounds belonged to different chemical backbones, prompting further investigation.[3][5]

Selectivity Profiling against GSK3β

Given the high degree of similarity between the kinase domains of CDKL5 and Glycogen Synthase Kinase 3 Beta (GSK3β), a critical step was to assess the selectivity of the identified inhibitors.[3][5] To achieve this, the researchers measured the phosphorylation of β-catenin (at Ser33/37/Thr41), a direct substrate of GSK3β.

The results demonstrated that while this compound significantly reduced the phosphorylation of the CDKL5 substrate EB2, it did not affect the phosphorylation of the GSK3β substrate β-catenin, even at higher concentrations.[3][5] This indicated that this compound is a specific inhibitor of CDKL5 with no detectable off-target activity against GSK3β at the tested concentrations.[2][5] In contrast, the other two compounds, HW2-013 and LY-213, showed inhibitory effects on both CDKL5 and GSK3β.[3][5]

Synthesis of this compound

The synthesis of this compound and other key compounds involved standard chemical synthesis techniques. Reagents were procured from commercial vendors. The monitoring of reaction progress was carried out using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3][5]

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the provided search results, the general methodology is described as follows:

General Synthesis Information:

-

Reagents: Purchased from commercial suppliers like Sigma-Aldrich, Combi Blocks, and Enamine.[3][5]

-

Solvent Removal: A rotary evaporator was used for the removal of solvents under reduced pressure.[3][5]

-

Reaction Monitoring: Progress was monitored by TLC and LC-MS.[3][5]

Mechanism of Action and Signaling Pathway

This compound functions as a direct inhibitor of the kinase activity of CDKL5. By binding to CDKL5, it prevents the phosphorylation of its downstream substrates, thereby modulating their function. One of the key substrates identified is EB2, and the inhibition of its phosphorylation serves as a biomarker for CDKL5 activity.[3]

The inhibition of CDKL5 by this compound has been shown to have significant effects on synaptic physiology. Specifically, acute inhibition of CDKL5 with this compound in hippocampal slices leads to a post-synaptic reduction in the function of AMPA-type glutamate (B1630785) receptors and a decrease in hippocampal long-term potentiation (LTP).[1][2]

Below is a diagram illustrating the proposed signaling pathway affected by this compound.

Caption: Signaling pathway of this compound action on CDKL5.

Experimental Protocols

The characterization of this compound involved several key experiments to determine its efficacy and selectivity. The following sections detail the methodologies used.

Inhibition of CDKL5 Activity in Primary Neurons

This experiment aimed to assess the dose-dependent effect of this compound on the phosphorylation of the CDKL5 substrate EB2 in primary neuronal cultures.

-

Cell Culture: DIV14-15 rat primary neurons were used.[3]

-

Treatment: Neurons were treated with varying concentrations of this compound for one hour.[3]

-

Protein Extraction and Analysis: Following treatment, cell lysates were prepared, and protein concentrations were determined.

-

Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane. The membranes were probed with antibodies against phosphorylated EB2 (pSer222), total EB2, phosphorylated β-catenin (pSer33/37/Thr41), and total β-catenin.

-

Quantification: The band densities were quantified, and the ratio of phosphorylated protein to total protein was calculated to determine the extent of inhibition.

Inhibition of CDKL5 Activity in Hippocampal Slices

To confirm the activity of this compound in a more intact brain tissue preparation, acute hippocampal slices were utilized.

-

Slice Preparation: Acute hippocampal slices were prepared from P20–30 rats.[3][5]

-

Incubation: The slices were incubated with this compound for 2 hours.[3][5]

-

Analysis: Similar to the primary neuron experiments, protein lysates were prepared from the hippocampal slices and analyzed by Western blotting to measure the levels of phosphorylated and total EB2.

Below is a diagram illustrating the general experimental workflow for testing this compound.

Caption: General experimental workflow for this compound characterization.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the characterization of this compound.

Table 1: Effect of this compound on EB2 Phosphorylation in Rat Primary Neurons

| This compound Concentration | pSer222 EB2 / Total EB2 Reduction | Statistical Significance |

| 5 nM | Trend of reduction | Not significant[3][5] |

| 500 nM | Significant reduction | p < 0.05[3][5] |

Table 2: Effect of this compound on β-catenin Phosphorylation in Rat Primary Neurons

| This compound Concentration | Phospho-β-catenin / Total β-catenin |

| Up to 500 nM | No significant change[5] |

Table 3: Effect of this compound on EB2 Phosphorylation in Rat Hippocampal Slices

| This compound Concentration | Normalized EB2 Phosphorylation (vs. Control) | Statistical Significance |

| 45 nM | 0.16 ± 0.03 | p < 0.001[3] |

| 100 nM | 0.49 ± 0.02 | p = 0.002[3] |

Conclusion

This compound is a valuable chemical probe for studying the function of CDKL5. Its high potency and, most importantly, its selectivity over the closely related kinase GSK3β, make it a superior tool for dissecting the specific roles of CDKL5 in neuronal processes.[2] While preliminary studies indicate low brain bioavailability, which may limit some in vivo applications, this compound remains an essential compound for in vitro and ex vivo investigations into the molecular mechanisms underlying CDKL5 function and dysfunction.[1] Further development of brain-penetrant CDKL5 inhibitors based on the this compound scaffold could hold promise for future therapeutic strategies for CDKL5 Deficiency Disorder.

References

- 1. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology | Sciety [sciety.org]

- 2. CDKL5 Publication Breakdown: specific inhibitor of CDKL5 | International Foundation for CDKL5 Research [cdkl5.com]

- 3. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SGC-CAF382-1 | Structural Genomics Consortium [thesgc.org]

- 5. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology | eLife [elifesciences.org]

CAF-382's role in blocking CDKL5 E2 domain phosphorylation.

An In-Depth Technical Guide on the Role of CAF-382 in Blocking CDKL5-Mediated Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-Dependent Kinase-Like 5 (CDKL5) is a serine-threonine kinase crucial for neuronal development and function. Loss-of-function mutations in the CDKL5 gene lead to CDKL5 Deficiency Disorder (CDD), a severe neurodevelopmental encephalopathy. Understanding the kinase activity of CDKL5 is central to developing targeted therapies. This document provides a detailed technical overview of this compound, a potent and selective chemical probe, and its role in inhibiting CDKL5. We will focus on its mechanism of action in blocking the phosphorylation of the well-established CDKL5 substrate, Microtubule-associated protein RP/EB family member 2 (EB2), a key event in microtubule dynamics. This guide consolidates quantitative data, experimental protocols, and visual pathways to serve as a comprehensive resource for researchers in the field.

Introduction to CDKL5 and the Role of this compound

CDKL5 is a member of the CMGC family of kinases and is highly expressed in the brain.[1] Its kinase function is integral to proper synaptic development and plasticity.[1][2] Pathogenic variants that disrupt this catalytic activity are the primary cause of CDD.[3][4] A significant challenge in studying CDKL5 has been the development of specific inhibitors that can distinguish its activity from other structurally similar kinases, such as GSK3β.[2][5]

This compound (also referred to as compound B1) has emerged as a specific, high-affinity inhibitor of CDKL5.[2][6] It is an analog of the pan-CDK inhibitor SNS-032 and has been characterized as a potent, cell-active chemical probe for investigating CDKL5 function.[1][7][8] A key method for assessing CDKL5 activity is to measure the phosphorylation of its downstream substrates, such as EB2.[3][5] this compound effectively blocks the phosphorylation of EB2 at Serine 222 (pSer222), providing a reliable method to probe the acute roles of CDKL5 kinase activity in various biological systems.[7][9]

Mechanism of Action: Selective Inhibition of CDKL5

This compound exerts its effect by directly inhibiting the kinase activity of CDKL5. This prevents the transfer of a phosphate (B84403) group to downstream substrates like EB2. The selectivity of this compound is a critical feature, particularly its ability to inhibit CDKL5 without significantly affecting the GSK3β pathway, which shares homology with CDKL5.[5][9] This allows researchers to dissect the specific contributions of CDKL5 to cellular processes.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology | Sciety [sciety.org]

- 3. CDKL5 deficiency disorder: molecular insights and mechanisms of pathogenicity to fast-track therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology | eLife [elifesciences.org]

- 6. CDKL5 Publication Breakdown: specific inhibitor of CDKL5 | International Foundation for CDKL5 Research [cdkl5.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. SGC-CAF382-1 | Structural Genomics Consortium [thesgc.org]

- 9. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Therapeutic Potential of CAF-382

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and therapeutic potential of CAF-382, a novel small molecule inhibitor of Cyclin-Dependent Kinase-Like 5 (CDKL5). The information presented is intended for researchers, scientists, and professionals involved in drug development and neuroscience.

Introduction to this compound

This compound is a potent and selective inhibitor of the serine-threonine kinase CDKL5.[1][2] It was developed as an analog of SNS-032 with the aim of providing a specific pharmacological tool to study the function of CDKL5 and to explore its therapeutic potential, particularly in the context of CDKL5 Deficiency Disorder (CDD).[2][3] CDD is a severe neurodevelopmental disorder characterized by early-onset, drug-resistant epilepsy and profound developmental impairments.[4][5] Pathogenic loss-of-function mutations in the CDKL5 gene are the underlying cause of CDD.[2][4]

Mechanism of Action

This compound functions as a pan-Cyclin-Dependent Kinase (CDK) and specific CDKL5 inhibitor.[6] Its primary mechanism of action is the inhibition of the kinase activity of CDKL5, thereby preventing the phosphorylation of its downstream substrates.[1][6] A key characteristic of this compound is its high selectivity for CDKL5 over the closely related kinase, Glycogen Synthase Kinase 3 Beta (GSK3β), which is a common off-target for many kinase inhibitors.[1][7] This selectivity is crucial for dissecting the specific roles of CDKL5 in cellular processes.

The following diagram illustrates the signaling pathway involving CDKL5 and the inhibitory action of this compound.

Preclinical Data

The therapeutic potential of this compound has been investigated in a series of preclinical studies, primarily utilizing in vitro kinase assays, primary neuronal cultures, and acute hippocampal slices from rats.

In vitro kinase assays have demonstrated the potent inhibitory activity of this compound against CDKL5, with a biochemical activity of less than 5 nM.[1]

Studies in DIV14-15 rat primary neurons have shown that this compound effectively inhibits the phosphorylation of EB2, a known substrate of CDKL5, in a dose-dependent manner.[1][8] Importantly, these studies also confirmed the selectivity of this compound, as it did not significantly affect the phosphorylation of β-catenin, a substrate of GSK3β.[1][8]

Table 1: Effect of this compound on EB2 Phosphorylation in Rat Primary Neurons

| Concentration of this compound | Inhibition of pSer222 EB2 / total EB2 |

| 500 nM | Significant reduction[1] |

To assess the activity of this compound in a more intact neural circuit, experiments were conducted on acute hippocampal slices from P20–30 rats.[1] These studies demonstrated that this compound reduces the phosphorylation of EB2 in a dose-dependent manner in this ex vivo setting.[1][8]

Table 2: Dose-Dependent Reduction of EB2 Phosphorylation in CA1 Hippocampal Slices by this compound

| Concentration of this compound | Normalized EB2 Phosphorylation (Mean ± SE) | p-value |

| Control | 1 ± 0.10 | - |

| 10 nM | 0.62 ± 0.11 | p=0.003[8] |

| 45 nM | 0.16 ± 0.03 | p<0.001[8] |

| 100 nM | 0.49 ± 0.02 | p=0.002[8] |

The functional consequences of CDKL5 inhibition by this compound were investigated by measuring field excitatory postsynaptic potentials (fEPSPs) in the CA1 region of the hippocampus.[1] Acute application of this compound was found to selectively reduce the postsynaptic function of AMPA-type glutamate (B1630785) receptors in a dose-dependent manner.[2][3] Furthermore, acute inhibition of CDKL5 by this compound was shown to reduce hippocampal long-term potentiation (LTP), a key cellular mechanism underlying learning and memory.[2][3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

-

Cell Culture: Primary cortical neurons were prepared from embryonic day 18 rats and cultured for 14-15 days in vitro (DIV).

-

Treatment: Neurons were treated with varying concentrations of this compound for one hour.

-

Analysis: Following treatment, cell lysates were collected for Western blot analysis.

-

Protein Quantification: Protein concentration in cell lysates was determined using a standard protein assay.

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a nitrocellulose membrane.

-

Immunoblotting: Membranes were probed with primary antibodies against total and phosphorylated forms of EB2 and β-catenin, followed by incubation with appropriate secondary antibodies.

-

Quantification: Band densities were quantified and the ratio of phosphorylated to total protein was calculated.

The general workflow for the Western blotting experiments is depicted below.

-

Slice Preparation: Acute hippocampal slices (300-400 µm thick) were prepared from P20–30 rats.

-

Incubation: Slices were incubated with this compound for 2 hours.

-

Analysis: Following incubation, tissue was processed for Western blot analysis as described above.

-

Recording: Field excitatory postsynaptic potentials (fEPSPs) were recorded in the stratum radiatum of the CA1 region of acute hippocampal slices.

-

Stimulation: The Schaffer collateral pathway was stimulated to evoke fEPSPs.

-

Drug Application: this compound was applied to the slices while recording input-output curves and LTP.

Therapeutic Potential and Future Directions

The preclinical data strongly suggest that this compound is a valuable research tool for elucidating the physiological roles of CDKL5. Its ability to acutely and specifically inhibit CDKL5 provides a means to study the immediate consequences of kinase dysfunction, complementing genetic models where compensatory mechanisms may exist.[3][7]

The primary therapeutic indication for a CDKL5 inhibitor like this compound would be CDKL5 Deficiency Disorder.[2] By inhibiting the kinase, it may be possible to modulate downstream pathways that are dysregulated in the absence of functional CDKL5, although the precise therapeutic mechanism (i.e., whether inhibition or activation is desired) is still under investigation.

Furthermore, research suggests that CDKL5 inhibition could be beneficial in other contexts, such as promoting cell survival following ischemic or nephrotoxic injury.[1][8]

A significant hurdle for the therapeutic application of this compound in neurological disorders is its low blood-brain barrier penetration.[2][3] Future drug development efforts will likely focus on designing analogs of this compound with improved pharmacokinetic properties to enable in vivo studies and potential clinical translation.[1]

Conclusion

This compound is a potent and selective inhibitor of CDKL5 that has proven to be a critical tool in advancing our understanding of this important kinase. The preclinical data highlight its potential for dissecting the role of CDKL5 in synaptic physiology and pathology. While challenges related to its brain bioavailability remain, the development of this compound represents a significant step forward in the quest for targeted therapies for CDKL5 Deficiency Disorder and potentially other conditions. Further research and development of brain-penetrant CDKL5 inhibitors are warranted.

References

- 1. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. CDKL5 Publication Breakdown: specific inhibitor of CDKL5 | International Foundation for CDKL5 Research [cdkl5.com]

- 4. mdpi.com [mdpi.com]

- 5. biorxiv.org [biorxiv.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. elifesciences.org [elifesciences.org]

The Emergence of CAF-382: A Next-Generation Kinase Inhibitor Analogous to SNS-032

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of targeted cancer therapy, cyclin-dependent kinase (CDK) inhibitors have emerged as a promising class of therapeutics. SNS-032 (also known as BMS-387032), a potent and selective inhibitor of CDK2, CDK7, and CDK9, has been instrumental in advancing our understanding of the role of these kinases in cell cycle regulation and transcription. Building on the foundation laid by SNS-032, a new analog, CAF-382, has been developed, demonstrating a distinct yet related inhibitory profile with significant potency against Cyclin-Dependent Kinase-Like 5 (CDKL5) and a broader panel of CDKs. This technical guide provides an in-depth comparison of this compound and its parent compound, SNS-032, offering a comprehensive resource for researchers and drug development professionals. We will delve into their mechanisms of action, comparative kinase inhibition profiles, and detailed experimental protocols for their evaluation.

Core Tenets of this compound and SNS-032 Pharmacology

SNS-032: A Transcriptional and Cell Cycle Inhibitor

SNS-032 exerts its anti-cancer effects primarily through the inhibition of CDKs that are critical for two fundamental cellular processes: cell cycle progression and transcription.[1][2] Its potent inhibition of CDK2 disrupts the G1/S phase transition of the cell cycle.[1] Furthermore, by targeting CDK7 and CDK9, components of the transcription machinery, SNS-032 effectively shuts down the transcription of short-lived anti-apoptotic proteins, such as Mcl-1 and XIAP.[3][4][5] This dual mechanism of action leads to cell cycle arrest and induction of apoptosis in various cancer cell lines.[3][4]

This compound: A CDKL5 and Pan-CDK Inhibitor

This compound, an analog of SNS-032, has been identified as a potent inhibitor of CDKL5, a serine/threonine kinase implicated in neuronal development and function.[6][7] In addition to its high affinity for CDKL5, this compound also exhibits a broad inhibitory activity against other CDKs, positioning it as a pan-CDK inhibitor.[6][7] The inhibition of CDKL5 by this compound has been shown to block the phosphorylation of its downstream substrate, EB2.[8] This distinct target profile suggests potential therapeutic applications for this compound in neurological disorders and cancers where CDKL5 and other CDKs are dysregulated.

Quantitative Comparison of Kinase Inhibition

To facilitate a direct comparison of the inhibitory potency and selectivity of this compound and SNS-032, the following tables summarize their reported IC50 values against a panel of kinases.

Table 1: Inhibitory Activity (IC50) of this compound against a Panel of Kinases

| Kinase | IC50 (nM) |

| CDKL5 | 6.7 (Binding Assay) / 10 (Cellular Assay) |

| CDK9 | 20 (Enzymatic Assay) / 280 (Cellular Assay) |

| CDK16 | 62 (Enzymatic Assay) / 390 (Cellular Assay) |

| CDK17 | 89 (Enzymatic Assay) / 240 (Cellular Assay) |

| CDK18 | 100 (Enzymatic Assay) / 260 (Cellular Assay) |

| GSK3α | 470 |

| GSK3β | >1800 |

| Data sourced from multiple references.[2][6][9] |

Table 2: Inhibitory Activity (IC50) of SNS-032 against a Panel of Kinases

| Kinase | IC50 (nM) |

| CDK2 | 38 |

| CDK7 | 62 |

| CDK9 | 4 |

| CDK1 | 480 |

| CDK4 | 925 |

| Data sourced from multiple references.[4] |

Signaling Pathways

The distinct kinase inhibition profiles of this compound and SNS-032 translate to different primary signaling pathways being affected.

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]

- 2. Phase I and Pharmacologic Study of SNS-032, a Potent and Selective Cdk2, 7, and 9 Inhibitor, in Patients With Advanced Chronic Lymphocytic Leukemia and Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eubopen.org [eubopen.org]

Preliminary Studies on CAF-382 in Neuroscience Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary research on CAF-382, a novel small molecule inhibitor of Cyclin-Dependent Kinase-Like 5 (CDKL5). The following sections detail the compound's mechanism of action, its effects on neuronal function, and the experimental protocols utilized in its initial characterization.

Core Concepts and Mechanism of Action

This compound has been identified as a specific, high-affinity inhibitor of the serine-threonine kinase CDKL5.[1] It is an analog of SNS-032 and also demonstrates inhibitory activity against a range of Cyclin-Dependent Kinases (CDKs).[2] A key characteristic of this compound is its selectivity for CDKL5 over Glycogen Synthase Kinase 3 Beta (GSK3β), an important consideration for targeted therapeutic development.[1][3][4]

The primary application of this compound in neuroscience research has been to probe the acute functions of CDKL5 in synaptic physiology. Studies have shown that acute inhibition of CDKL5 by this compound has a significant impact on glutamatergic synaptic transmission, with effects that are primarily postsynaptic.[1][3] Specifically, this compound has been demonstrated to selectively reduce the function of AMPA-type glutamate (B1630785) receptors and to impair long-term potentiation (LTP), a cellular correlate of learning and memory.[1][3] These findings position this compound as a valuable tool for dissecting the role of CDKL5 in synaptic plasticity and for exploring potential therapeutic interventions for neurological disorders associated with CDKL5 dysfunction. However, its utility for in vivo studies in rodent models is currently limited by low blood-brain barrier penetration.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary studies on this compound.

Table 1: In Vitro Kinase Inhibition

| Target Kinase | Inhibitory Activity | Notes |

| CDKL5 | Potent Inhibition | Blocks phosphorylation of the CDKL5 E2 domain.[2] |

| pan-CDK | Inhibitory Activity | |

| GSK3α/β | Weak Affinity (>1.8 µM) | Devoid of GSK3 inhibition at appropriate concentrations.[2][5] |

Table 2: Effects on Neuronal Signaling and Function

| Experimental Model | Parameter Measured | Effect of this compound | Concentration / Duration |

| Rat Primary Neurons | EB2 Phosphorylation | Inhibition | Dose-dependent.[3][4] |

| Rat Primary Neurons | GSK3 Activity | No significant effect | |

| Rat Hippocampal Slices | EB2 Phosphorylation | Dose-dependent reduction | 100 nM for 2 hours.[3][4] |

| Rat Hippocampal Slices | Paired-Pulse Ratio | No effect | 100 nM for 1 hour.[3] |

| Rat Hippocampal Slices | AMPA Receptor-Mediated Responses | Selective reduction | |

| Rat Hippocampal Slices | NMDA Receptor-Mediated Responses | No effect | |

| Rat Hippocampal Slices | Long-Term Potentiation (LTP) | Significant reduction | 100 nM for 1 hour prior to recording.[3] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preliminary studies of this compound.

Primary Neuron Culture and Treatment

-

Cell Culture: Primary cortical neurons are prepared from embryonic day 18 (E18) Sprague-Dawley rat embryos. Neurons are plated on poly-D-lysine-coated plates and maintained in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.

-

Treatment: At 14-15 days in vitro (DIV), neurons are treated with varying concentrations of this compound (e.g., 5 nM, 50 nM, 500 nM, 5 µM) for 1 hour. A vehicle control (DMSO) is run in parallel.

-

Analysis: Following treatment, cells are lysed for subsequent biochemical analysis, such as Western blotting.

Acute Hippocampal Slice Preparation and Incubation

-

Slice Preparation: Acute hippocampal slices (e.g., 400 µm thick) are prepared from P20-30 Sprague-Dawley rats using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Incubation: Slices are allowed to recover for at least 1 hour in aCSF at room temperature. For pharmacological treatment, slices are incubated with this compound (e.g., 100 nM) for 1-2 hours prior to electrophysiological recording or biochemical analysis.

Western Blotting

-

Protein Extraction and Quantification: Cells or tissue are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., phospho-EB2, total EB2, phospho-β-catenin, total β-catenin, CDKL5). Following washing, membranes are incubated with HRP-conjugated secondary antibodies.

-

Detection and Analysis: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

Electrophysiology (Field Excitatory Postsynaptic Potentials - fEPSPs)

-

Recording: fEPSPs are recorded from the stratum radiatum of the CA1 region of hippocampal slices using a glass microelectrode. Synaptic responses are evoked by stimulating the Schaffer collateral pathway.

-

Paired-Pulse Facilitation: To assess presynaptic function, paired pulses are delivered at various inter-stimulus intervals. The paired-pulse ratio is calculated as the amplitude of the second fEPSP divided by the first.

-

Long-Term Potentiation (LTP): A stable baseline of fEPSPs is recorded for at least 20 minutes. LTP is induced using a theta-burst stimulation protocol. fEPSP slope is monitored for at least 60 minutes post-induction.

-

Pharmacology: To isolate AMPA and NMDA receptor-mediated components, specific antagonists (e.g., D-APV for NMDARs) can be applied.

Visualizations

Signaling Pathway of this compound Action

Caption: Proposed signaling pathway for this compound in hippocampal neurons.

Experimental Workflow for In Vitro Characterization

Caption: Experimental workflow for characterizing this compound's effects.

References

- 1. CDKL5 Publication Breakdown: specific inhibitor of CDKL5 | International Foundation for CDKL5 Research [cdkl5.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology | eLife [elifesciences.org]

- 4. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SGC-CAF382-1 | Structural Genomics Consortium [thesgc.org]

Unveiling the Kinase: A Technical Guide to Exploring CDKL5 Function with CAF-382

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase-like 5 (CDKL5) is a serine/threonine kinase crucial for neuronal development and function. Mutations in the CDKL5 gene lead to CDKL5 Deficiency Disorder (CDD), a severe neurodevelopmental condition characterized by early-onset epilepsy and profound developmental delays. Understanding the precise molecular functions of CDKL5 is paramount for developing effective therapeutic strategies. This technical guide provides an in-depth overview of methodologies to investigate the function of CDKL5 using CAF-382, a potent and selective small molecule inhibitor. We detail experimental protocols for assessing CDKL5 kinase activity, its downstream signaling pathways, and its subcellular localization. Furthermore, this guide presents key quantitative data in a structured format and utilizes graphical representations to illustrate complex molecular interactions and experimental procedures, serving as a comprehensive resource for researchers in the field.

Introduction to CDKL5

CDKL5 is a member of the cyclin-dependent kinase-like family and plays a critical role in brain development, including neuronal migration, dendritic morphogenesis, and synapse formation.[1][2][3] The CDKL5 protein contains a highly conserved N-terminal kinase domain and a long C-terminal regulatory domain.[4] Its kinase activity is essential for its function, and mutations that disrupt this activity are associated with the severe phenotype of CDD.[2] CDKL5 is expressed in various tissues but is most abundant in the brain, where it is found in both the nucleus and the cytoplasm of neurons.[5] Its subcellular localization is thought to be tightly regulated and crucial for its diverse functions.[5]

CDKL5 has been shown to phosphorylate a number of substrates, implicating it in various signaling pathways.[1] Potential downstream targets and interacting partners include MeCP2, DNMT1, and components of the mTOR pathway.[6] The complexity of CDKL5 signaling underscores the need for specific tools to dissect its function.

This compound: A Selective CDKL5 Inhibitor

This compound is a potent and selective inhibitor of CDKL5, making it a valuable tool for studying its function.[7][8] It is an analog of SNS-032 and acts as a pan-CDK inhibitor but with a significantly weaker affinity for GSK3α/β, a kinase with which CDKL5 shares some homology.[7][9] This selectivity is crucial for attributing observed effects specifically to the inhibition of CDKL5. This compound has been shown to effectively reduce the phosphorylation of EB2, a known substrate of CDKL5, in both primary neuron cultures and hippocampal slices, providing a reliable marker for target engagement.[8]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's activity and selectivity.

Table 1: In Vitro and Cellular Potency of this compound [10]

| Assay Type | Target | IC50 (nM) |

| Binding Assay (Luceome) | CDKL5 | 6.7 |

| Cellular Assay (NanoBRET) | CDKL5 | 10 |

| Enzymatic Assay (Eurofins) | CDK9 | 20 |

| Cellular Assay (NanoBRET) | CDK9 | 280 |

| Enzymatic Assay (Eurofins) | CDK16 | 62 |

| Cellular Assay (NanoBRET) | CDK16 | 390 |

| Enzymatic Assay (Eurofins) | CDK17 | 89 |

| Cellular Assay (NanoBRET) | CDK17 | 240 |

| Enzymatic Assay (Eurofins) | CDK18 | 100 |

| Cellular Assay (NanoBRET) | CDK18 | 260 |

Table 2: Kinome-wide Selectivity of this compound [10]

| Parameter | Value | Description |

| Kinases Screened | 403 | DiscoverX scanMAX assay at 1 µM |

| S10 (1 µM) | 0.017 | Selectivity score: fraction of kinases with >90% inhibition at 1 µM |

| S35 (1 µM) | 0.024 | Selectivity score: fraction of kinases with >65% inhibition at 1 µM |

Table 3: Effect of this compound on EB2 Phosphorylation in Rat Hippocampal Slices [11]

| This compound Concentration (nM) | Normalized EB2 Phosphorylation (Mean ± SEM) | p-value (vs. Control) |

| Control | 1 ± 0.10 | - |

| 10 | 0.62 ± 0.11 | 0.003 |

| 45 | 0.16 ± 0.03 | <0.001 |

| 100 | 0.49 ± 0.02 | 0.002 |

Experimental Protocols

In Vitro Kinase Assay

This protocol is designed to assess the direct inhibitory effect of this compound on CDKL5 kinase activity.

Materials:

-

Recombinant wild-type (WT) and kinase-dead (KD) human CDKL5 protein

-

Myelin Basic Protein (MBP) as a generic kinase substrate

-

This compound

-

Kinase buffer (e.g., Cell Signaling #9802)

-

ATP

-

ADP-Glo™ Kinase Assay kit (Promega)

-

96-well white plates

-

Plate reader for luminescence detection

Procedure:

-

Prepare a reaction mixture containing kinase buffer, recombinant CDKL5 (WT or KD), and MBP substrate in a 96-well plate.

-

Add this compound at various concentrations to the wells containing the WT CDKL5. Use DMSO as a vehicle control.

-

Initiate the kinase reaction by adding ATP (e.g., 50 µM final concentration).

-

Incubate the plate at 30°C for 30 minutes.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition at each this compound concentration relative to the DMSO control.

Western Blotting for Phospho-EB2

This protocol is used to determine the effect of this compound on CDKL5 activity in a cellular context by measuring the phosphorylation of its substrate, EB2.

Materials:

-

Primary neuronal cultures or hippocampal slices

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-EB2 (pSer222), anti-total EB2, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat primary neuronal cultures or hippocampal slices with varying concentrations of this compound for a specified time (e.g., 1 hour).

-

Lyse the cells or tissue in lysis buffer.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-EB2, total EB2, and β-actin overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize the p-EB2 signal to total EB2 and the loading control.

Immunocytochemistry for CDKL5 Subcellular Localization

This protocol allows for the visualization of CDKL5's subcellular distribution in neurons and how it might be affected by cellular activity or other factors.

Materials:

-

Primary hippocampal neurons cultured on coverslips

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% normal goat serum in PBS)

-

Primary antibody: anti-CDKL5

-

Fluorescently-labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Fix the cultured neurons on coverslips with the fixative solution for 15 minutes at room temperature.

-

Wash the coverslips with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash with PBS.

-

Block non-specific antibody binding with blocking solution for 1 hour.

-

Incubate the coverslips with the primary anti-CDKL5 antibody overnight at 4°C.

-

Wash with PBS.

-

Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash with PBS.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the subcellular localization of CDKL5 using a fluorescence microscope.

CDKL5 Signaling Pathways

The following diagrams illustrate some of the known and putative signaling pathways involving CDKL5.

Conclusion

The study of CDKL5 function is essential for understanding the pathophysiology of CDKL5 Deficiency Disorder and for the development of novel therapeutics. The selective inhibitor this compound provides a powerful tool to probe the kinase-dependent functions of CDKL5 in various experimental settings. This technical guide offers a foundational set of protocols and data to aid researchers in designing and executing experiments to further elucidate the complex roles of CDKL5 in neuronal biology. The continued investigation into CDKL5 signaling pathways, facilitated by specific chemical probes like this compound, holds significant promise for identifying new therapeutic targets for this devastating disorder.

References

- 1. CDKL5 deficiency disorder: molecular insights and mechanisms of pathogenicity to fast-track therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CDKL5 gene: MedlinePlus Genetics [medlineplus.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. researchgate.net [researchgate.net]

- 5. CDKL5 Expression Is Modulated during Neuronal Development and Its Subcellular Distribution Is Tightly Regulated by the C-terminal Tail - PMC [pmc.ncbi.nlm.nih.gov]

- 6. curecdkl5.org.uk [curecdkl5.org.uk]

- 7. medchemexpress.com [medchemexpress.com]

- 8. CDKL5 Publication Breakdown: specific inhibitor of CDKL5 | International Foundation for CDKL5 Research [cdkl5.com]

- 9. biorxiv.org [biorxiv.org]

- 10. SGC-CAF382-1 | Structural Genomics Consortium [thesgc.org]

- 11. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Protocol for Using CAF-382 in Primary Neuron Cultures

Audience: Researchers, scientists, and drug development professionals.

Introduction: CAF-382 is a potent, specific, and cell-active chemical probe that inhibits the serine-threonine kinase Cyclin-Dependent Kinase-Like 5 (CDKL5).[1][2] Pathological loss-of-function mutations in the CDKL5 gene lead to CDKL5 Deficiency Disorder (CDD), a severe neurodevelopmental condition.[3] this compound acts as a high-affinity inhibitor of CDKL5's kinase activity, making it an invaluable tool for investigating the acute roles of CDKL5 in neuronal physiology and for exploring potential therapeutic strategies.[1][3] A key feature of this compound is its high selectivity for CDKL5 over Glycogen Synthase Kinase 3 Beta (GSK3β), a kinase with significant homology to CDKL5.[4][5]

These application notes provide a comprehensive protocol for the use of this compound in primary neuron cultures, including methods for cell culture, inhibitor treatment, and downstream analysis of target engagement.

Data Presentation: Efficacy of this compound

The following table summarizes the effective concentrations and observed effects of this compound in primary neurons and acute brain slice preparations.

| Cell/Tissue Type | This compound Concentration | Treatment Time | Key Result | Reference |

| DIV 14-15 Rat Primary Neurons | 5 nM - 5 µM | 1 hour | Trend of reduced pSer222 EB2 phosphorylation starting at 5 nM. | [4][6][7] |

| DIV 14-15 Rat Primary Neurons | 500 nM | 1 hour | Significant reduction in pSer222 EB2 phosphorylation. No change in phospho-β-catenin (GSK3β substrate). | [4][5][7] |

| P20-30 Rat Acute Hippocampal Slices | 10 nM, 45 nM, 100 nM | 2 hours | Dose-dependent reduction in EB2 phosphorylation at all concentrations. | [4][8] |

| Rat Acute Hippocampal Slices | 100 nM | 1 hour | No effect on paired-pulse ratio, indicating a post-synaptic mechanism. | [4][5] |

Experimental Protocols

Protocol 1: Primary Cortical/Hippocampal Neuron Culture

This protocol describes the basic steps for establishing primary neuron cultures from embryonic rodents, a common prerequisite for testing compounds like this compound.

Materials:

-

Culture vessels (e.g., 6-well plates, 24-well plates)

-

Poly-D-Lysine (PDL) or Poly-L-Lysine (PLL)

-

Sterile Dulbecco's Phosphate-Buffered Saline (DPBS)

-

Dissection medium (e.g., ice-cold Hibernate-E or DMEM)[9][10]

-

Enzyme inhibitor solution (e.g., Trypsin inhibitor)[9]

-

Trituration pipettes (fire-polished glass Pasteur pipettes)[10][11]

-

Complete neuron culture medium (e.g., Neurobasal Plus Medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin)[10]

-

Timed-pregnant rodent (e.g., E18 rat or mouse)

Methodology:

-

Vessel Coating:

-

Prepare a 50 µg/mL working solution of PDL in sterile water or PBS.[10][12]

-

Coat the surface of the culture vessels completely with the PDL solution.

-

Incubate at room temperature for at least 1 hour (or overnight at 37°C).[9][10]

-

Aspirate the PDL solution and wash the vessels thoroughly three times with sterile water.[10]

-

Allow the vessels to dry completely in a sterile laminar flow hood before use.

-

-

Tissue Dissection and Dissociation:

-

Isolate the brains from embryonic pups (E18) and place them in ice-cold dissection medium.[9]

-

Dissect the cortices and/or hippocampi under a dissecting microscope.

-

Transfer the isolated tissue to a tube containing a digestion solution (e.g., 2 mg/mL papain in Hibernate-E).[10]

-

Incubate at 37°C for 15-30 minutes, with gentle mixing every 5 minutes.[9][10]

-

Carefully remove the enzyme solution and wash the tissue multiple times with warm dissection medium or a solution containing an enzyme inhibitor.[9]

-

-

Trituration and Plating:

-

Resuspend the tissue in a small volume of complete culture medium.[10]

-

Gently triturate the tissue using a series of fire-polished Pasteur pipettes with decreasing bore sizes until a single-cell suspension is achieved.[9]

-

Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.

-

Plate the neurons at the desired density (e.g., 1 x 10⁵ cells/well in a 24-well plate) in the pre-coated vessels.[10]

-

-

Culture Maintenance:

-

Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.

-

Perform a half-medium change every 3-4 days to replenish nutrients.

-

Allow neurons to mature for at least 14 days in vitro (DIV14) before initiating experiments with this compound, as this was the time point used in key validation studies.[4][13]

-

Protocol 2: this compound Treatment of Primary Neurons

This protocol outlines the procedure for treating mature primary neurons with this compound to assess its effect on CDKL5 activity.

Materials:

-

This compound (SGC-CAF382-1)

-

Vehicle (e.g., sterile water or DMSO, depending on the compound's solubility characteristics; this compound is noted to be water-soluble[1])

-

Mature primary neuron cultures (e.g., DIV14-15)

-

Pre-warmed complete culture medium

Methodology:

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of this compound in the appropriate vehicle. For example, create a 10 mM stock. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

-

-

Working Solution Preparation:

-

On the day of the experiment, thaw an aliquot of the stock solution.

-

Prepare serial dilutions in pre-warmed complete culture medium to achieve the desired final concentrations (e.g., 5 nM, 50 nM, 100 nM, 500 nM).

-

Prepare a vehicle-only control using the same final concentration of the vehicle as in the highest concentration drug treatment.

-

-

Neuron Treatment:

-

Carefully remove the desired volume of medium from each well of the cultured neurons.

-

Gently add the same volume of the prepared working solutions (or vehicle control) to the respective wells.

-

Incubate the cultures for the desired duration (e.g., 1 hour for assessing kinase inhibition via Western blot).[4][7]

-

Protocol 3: Western Blot Analysis of CDKL5 Target Engagement

This protocol is used to verify that this compound is engaging and inhibiting its target, CDKL5, by measuring the phosphorylation of a known substrate, EB2.

Materials:

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

Methodology:

-

Cell Lysis and Protein Quantification:

-

After treatment, place the culture plates on ice and wash the cells once with ice-cold PBS.

-

Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

-

Centrifuge the lysates at high speed to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples and prepare them for loading with Laemmli buffer.

-

Separate the protein lysates by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

-

Antibody Incubation and Detection:

-

Incubate the membrane with the desired primary antibodies (e.g., anti-pEB2 and anti-p-β-catenin) overnight at 4°C, diluted in blocking buffer.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

-

Analysis:

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalize the phosphorylated protein signal (pEB2) to the total protein signal (total EB2) to determine the extent of inhibition. Compare this compound treated samples to the vehicle control.

-

Confirm selectivity by ensuring the ratio of phospho-β-catenin to total β-catenin remains unchanged across treatment conditions.[4]

-

Visualizations

References

- 1. CDKL5 Publication Breakdown: specific inhibitor of CDKL5 | International Foundation for CDKL5 Research [cdkl5.com]

- 2. SGC-CAF382-1 | Structural Genomics Consortium [thesgc.org]

- 3. researchgate.net [researchgate.net]

- 4. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology | eLife [elifesciences.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]

- 10. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. Optimized protocol for obtaining and characterizing primary neuron-enriched cultures from embryonic chicken brains - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Figures and data in Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology | eLife [elifesciences.org]

Application Notes and Protocols for CAF-382 in Hippocampal Slice Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAF-382 is a potent and specific inhibitor of the serine-threonine kinase Cyclin-Dependent Kinase-Like 5 (CDKL5).[1][2] Pathological loss-of-function mutations in the CDKL5 gene lead to CDKL5 Deficiency Disorder (CDD), a severe neurodevelopmental condition.[3] Understanding the role of CDKL5 kinase activity is crucial for developing therapeutic strategies. This compound serves as a valuable pharmacological tool to acutely inhibit CDKL5 function, allowing for the investigation of its role in neuronal physiology and pathology.[1] These application notes provide detailed protocols for the use of this compound in acute hippocampal slice preparations, a key ex vivo model for studying synaptic function and plasticity.

Mechanism of Action

This compound is an analog of SNS-032 and acts as a high-affinity inhibitor of CDKL5.[2] It has been demonstrated to have minimal cross-reactivity with Glycogen Synthase Kinase 3β (GSK3β), a kinase with significant homology to CDKL5 that is also implicated in synaptic function.[3][4] The primary mechanism of this compound involves the inhibition of CDKL5 kinase activity, which can be assayed by measuring the phosphorylation of its downstream targets, such as End-binding protein 2 (EB2).[1][4] In hippocampal neurons, acute inhibition of CDKL5 by this compound has been shown to be primarily postsynaptic, selectively reducing AMPA-type glutamate (B1630785) receptor-mediated responses in a dose-dependent manner and impairing long-term potentiation (LTP).[1][3]

Data Presentation

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Type/Tissue | Concentration | Effect | Reference |

| EB2 Phosphorylation | Rat Primary Neurons | 500 nM | Significant reduction in pSer222 EB2/total EB2 | [4] |

| EB2 Phosphorylation | Rat Hippocampal Slices | 45 nM | Significant reduction (0.16 ± 0.03 vs control 1 ± 0.08) | [4] |

| EB2 Phosphorylation | Rat Hippocampal Slices | 100 nM | Significant reduction (0.49 ± 0.02 vs control 1 ± 0.10) | [4] |

| Long-Term Potentiation (LTP) | Rat Hippocampal Slices | 100 nM | Significantly reduced LTP at 30 min post pairing | [4] |

Table 2: Compound Specificity

| Compound | Target | Cross-reactivity | Reference |

| This compound | CDKL5 | No detectable activity for GSK3β | [1][3] |

| SNS-032 (parent compound) | CDKL5, pan-CDK | - | [2][4] |

| CHIR 99021 (control) | GSK3β | Does not affect EB2 phosphorylation | [4] |

Experimental Protocols

Protocol 1: Acute Hippocampal Slice Preparation

This protocol is adapted from standard procedures for preparing acute hippocampal slices for electrophysiology.[5][6][7]

Materials:

-

Rodent (rat or mouse, P20-30)[4]

-

Ice-cold sucrose-based artificial cerebrospinal fluid (sACSF) or choline-based ACSF[4][8]

-

Standard artificial cerebrospinal fluid (ACSF)

-

Vibratome[4]

-

Incubation chamber

Procedure:

-

Anesthetize the animal following approved institutional protocols.

-

Rapidly decapitate the animal and dissect the brain, placing it in ice-cold, oxygenated (95% O2 / 5% CO2) sACSF. The composition of sACSF is typically (in mM): 206 sucrose, 2.8 KCl, 1 CaCl2, 2 MgSO4, 1.25 NaH2PO4, 26 NaHCO3, and 10 D-glucose.[4]

-

Isolate the hippocampus.

-

Cut 300-400 µm thick sagittal or transverse slices using a vibratome.[4][9]

-

Transfer the slices to an incubation chamber containing ACSF (composition in mM: 124 NaCl, 2.8 KCl, 2 CaCl2, 2 MgSO4, 1.25 NaH2PO4, 26 NaHCO3, and 10 D-glucose) bubbled with 95% O2 / 5% CO2.

-

Allow slices to recover for at least 1 hour at room temperature or 30-32°C before starting experiments.[7]

Protocol 2: Application of this compound and Electrophysiological Recording

Materials:

-

Prepared acute hippocampal slices

-

This compound stock solution (dissolved in an appropriate vehicle, e.g., DMSO)

-

ACSF

-

Electrophysiology rig with recording and stimulating electrodes

Procedure:

-

Transfer a recovered hippocampal slice to the recording chamber, continuously perfusing with oxygenated ACSF at a constant flow rate (e.g., 2 ml/min).[7]

-

Place stimulating and recording electrodes in the desired hippocampal subfield (e.g., Schaffer collaterals and stratum radiatum of CA1, respectively).[7][10]

-

Record baseline synaptic responses, such as field excitatory postsynaptic potentials (fEPSPs), for a stable period (e.g., 20-30 minutes).[7]

-

To study the acute effects of this compound, switch the perfusion to ACSF containing the desired concentration of this compound (e.g., 10-100 nM).[4] Ensure the final vehicle concentration is minimal and consistent across control and experimental conditions.

-

For LTP experiments, slices can be pre-incubated with this compound for at least 30 minutes to 1 hour prior to LTP induction.[4][11]

-

Record synaptic responses for the desired duration to observe the effects of this compound on basal synaptic transmission or plasticity.

-

For LTP studies, after a stable baseline in the presence of this compound, deliver a high-frequency stimulation protocol (e.g., theta burst stimulation or multiple trains of 100 Hz).

-

Continue recording for at least 30-60 minutes post-induction to assess the magnitude and stability of LTP.

Protocol 3: Western Blotting for Target Engagement

Procedure:

-

Following the treatment period with this compound (e.g., 1-2 hours), hippocampal slices are collected and rapidly frozen.[4]

-

Homogenize the tissue in lysis buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against pSer222-EB2, total EB2, and a loading control (e.g., tubulin).[11]

-

Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.

-

Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Signaling Pathway of this compound Action

References

- 1. CDKL5 Publication Breakdown: specific inhibitor of CDKL5 | International Foundation for CDKL5 Research [cdkl5.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hippocampal slice preparation for electrophysiology [protocols.io]

- 7. genes2cognition.org [genes2cognition.org]

- 8. m.youtube.com [m.youtube.com]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Figures and data in Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology | eLife [elifesciences.org]

Application Notes and Protocols: Detecting pSer222 EB2 Phosphorylation Following CAF-382 Treatment via Western Blot

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the detection and quantification of phosphorylated End-binding protein 2 (EB2) at serine 222 (pSer222 EB2) in response to treatment with CAF-382, a specific inhibitor of cyclin-dependent kinase-like 5 (CDKL5).[1][2][3] CDKL5 is a serine-threonine kinase crucial for neuronal development and function.[4] Its dysregulation is implicated in severe neurodevelopmental disorders.[4] EB2 is a known substrate of CDKL5, and its phosphorylation at Ser222 is a key indicator of CDKL5 kinase activity.[5] this compound has been identified as a potent and specific inhibitor of CDKL5, making it a valuable tool for studying CDKL5-mediated signaling pathways.[1][3] This protocol is designed to guide researchers in utilizing Western blotting to assess the efficacy of this compound in modulating the phosphorylation state of EB2.

Signaling Pathway

The signaling pathway involves the kinase CDKL5, which phosphorylates the microtubule-associated protein EB2 at serine 222. Treatment with this compound is expected to inhibit CDKL5 activity, leading to a decrease in the phosphorylation of EB2 at this site.

Caption: Signaling pathway of CDKL5-mediated EB2 phosphorylation and its inhibition by this compound.

Experimental Protocol

This protocol is optimized for cultured cells, such as rat primary neurons, but can be adapted for other cell types or tissue lysates.[1]

Materials and Reagents

-

Cell Culture: Rat primary neurons or other appropriate cell line.

-

This compound: Stock solution prepared in DMSO.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Assay: BCA Protein Assay Kit.

-

SDS-PAGE: Precast polyacrylamide gels (e.g., 4-15%), running buffer, and loading buffer.

-

Western Blot: PVDF membrane, transfer buffer, and transfer system.

-

Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[6][7]

-

Primary Antibodies:

-

Rabbit anti-pSer222 EB2

-

Mouse anti-total EB2

-

Mouse anti-β-Actin or other loading control

-

-

Secondary Antibodies:

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

-

Imaging System: Chemiluminescence detection system.

Procedure

-

Cell Culture and Treatment:

-

Cell Lysis and Protein Quantification:

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations for all samples and prepare them for loading by adding SDS-PAGE loading buffer and heating.

-

Load equal amounts of protein per lane onto a precast polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[7]

-

Incubate the membrane with the primary antibody against pSer222 EB2 diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Apply the ECL detection reagent to the membrane according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed for total EB2 and a loading control like β-Actin.

-

Experimental Workflow

The overall experimental process from cell treatment to data analysis is outlined below.

Caption: Step-by-step workflow for Western blot analysis of pSer222 EB2.

Data Presentation

The quantitative data obtained from the Western blot analysis can be summarized in a table for clear comparison of the effects of different this compound concentrations. The band intensities for pSer222 EB2 should be normalized to the total EB2 levels, which are in turn normalized to the loading control.

| Treatment Group | Concentration (nM) | Normalized pSer222 EB2 / Total EB2 (Arbitrary Units) | Standard Deviation |

| Vehicle Control | 0 | 1.00 | 0.12 |

| This compound | 5 | 0.85 | 0.09 |

| This compound | 50 | 0.52 | 0.06 |

| This compound | 500 | 0.21 | 0.04 |

Troubleshooting and Key Considerations

-

Phosphatase Inhibition: It is critical to include phosphatase inhibitors in the lysis buffer to preserve the phosphorylation state of EB2.[6][7]

-

Blocking Agent: Use BSA for blocking instead of non-fat milk, as milk contains phosphoproteins that can lead to high background.[7]

-

Buffer Choice: Use Tris-based buffers (e.g., TBST) for washing and antibody dilutions, as phosphate-based buffers can interfere with the detection of phosphorylated proteins.[9]

-

Antibody Validation: Ensure the specificity of the anti-pSer222 EB2 antibody. A negative control, such as phosphatase-treated cell lysates, can be used to confirm that the antibody is specific to the phosphorylated form of the protein.[9]

-

Dose-Response and Time-Course: To fully characterize the effect of this compound, it is recommended to perform a dose-response experiment with multiple concentrations and a time-course experiment to determine the optimal treatment duration.[9]

References

- 1. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CDKL5 Publication Breakdown: specific inhibitor of CDKL5 | International Foundation for CDKL5 Research [cdkl5.com]

- 4. researchgate.net [researchgate.net]

- 5. Chemical genetic identification of CDKL5 substrates reveals its role in neuronal microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology | eLife [elifesciences.org]

- 9. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

Application Notes and Protocols for Performing a Dose-Response Curve with CAF-382

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for performing a dose-response curve analysis of CAF-382, a potent inhibitor of Cyclin-Dependent Kinase-Like 5 (CDKL5) and other Cyclin-Dependent Kinases (CDKs).[1][2] Two primary protocols are presented: a target-specific assay measuring the inhibition of a downstream substrate phosphorylation and a general cell viability assay to assess the cytotoxic or cytostatic effects of the compound. These protocols are designed to be adaptable to various research and drug development settings.

Introduction to this compound

This compound is a chemical probe that acts as a potent and cell-active inhibitor of CDKL5 and several CDKs, including CDK9, CDK16, CDK17, and CDK18.[2] It is an analog of SNS-032 and has been shown to block the phosphorylation of the CDKL5 substrate EB2.[1][3] Understanding the dose-dependent effects of this compound is crucial for its application in studying CDKL5 biology and for potential therapeutic development. A dose-response curve is a fundamental tool to quantify the relationship between the concentration of a drug and its biological effect.

Signaling Pathway of this compound

The primary mechanism of action of this compound is the inhibition of CDKL5 kinase activity. CDKL5 is a serine-threonine kinase that plays a critical role in neuronal development and function.[3][4] Inhibition of CDKL5 by this compound leads to a reduction in the phosphorylation of its downstream substrates, such as EB2.[1][5]

Figure 1: Simplified signaling pathway of this compound action.

Protocol 1: Target-Specific Dose-Response Assay - Inhibition of EB2 Phosphorylation

This protocol is adapted from studies demonstrating this compound's effect on its direct target's substrate in primary neurons and hippocampal slices.[5][6] It can be adapted for cultured cell lines expressing CDKL5 and EB2.

Experimental Workflow

Figure 2: Experimental workflow for the target-specific assay.

Detailed Methodology

-

Cell Culture and Seeding:

-

Culture primary neurons or a suitable cell line (e.g., SH-SY5Y) under standard conditions.

-

Seed cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. A typical concentration range to test would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-

-

Cell Treatment:

-

Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the cells for a predetermined time (e.g., 1-2 hours) at 37°C and 5% CO2.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

Western Blot Analysis:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane and then incubate with primary antibodies against phospho-EB2 (pSer222), total EB2, and a loading control (e.g., GAPDH or β-actin).

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the phospho-EB2 signal to the total EB2 signal for each sample.

-

Further normalize these values to the loading control.

-

Express the results as a percentage of the vehicle-treated control.

-

Plot the percentage of inhibition of EB2 phosphorylation against the logarithm of the this compound concentration.